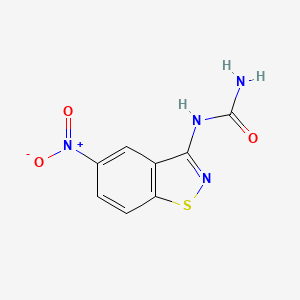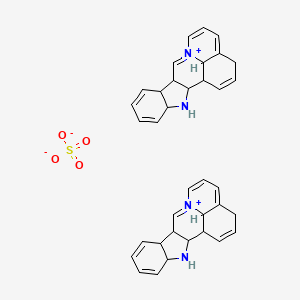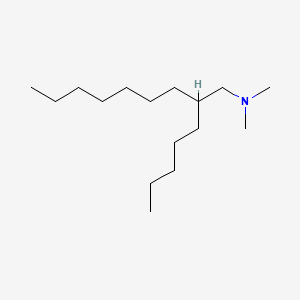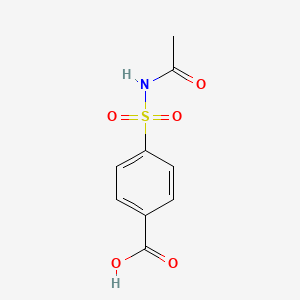![molecular formula C13H19NO3S B14330230 S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate CAS No. 103614-74-0](/img/structure/B14330230.png)
S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate is an organic compound with the molecular formula C₁₃H₁₉NO₃S and a molecular weight of 269.36 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate typically involves the reaction of 4-(4-hydroxyphenoxy)butylamine with dimethylcarbamothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of automated reactors and continuous flow systems is common to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamothioate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted carbamothioates.
Wissenschaftliche Forschungsanwendungen
S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamate
- S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioamide
Uniqueness
S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate is unique due to its specific structural features, such as the presence of both hydroxyphenoxy and carbamothioate groups. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
103614-74-0 |
|---|---|
Molekularformel |
C13H19NO3S |
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
S-[4-(4-hydroxyphenoxy)butyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H19NO3S/c1-14(2)13(16)18-10-4-3-9-17-12-7-5-11(15)6-8-12/h5-8,15H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
ZIMKJZYUIGEGCV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SCCCCOC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


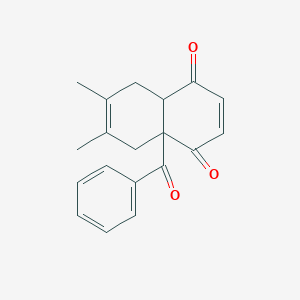



![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)
![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)

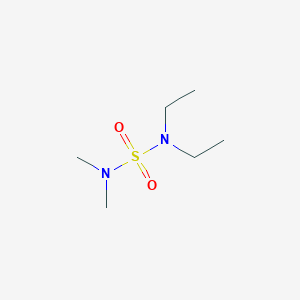
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
